

# Introduction to Izorlisib (CH5132799)

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

Get Quote

**Izorlisib** (CH5132799) is a potent and selective ATP-competitive small-molecule inhibitor targeting Class I Phosphatidylinositol 3-kinases (PI3Ks) [1] [2]. Its primary mechanism involves binding to the ATP-binding site of the PI3K enzyme, thereby inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer [2]. **Izorlisib** shows particular potency against the PI3K $\alpha$  isoform and its common oncogenic mutants (e.g., H1047R, E545K), making it a promising candidate for investigating targeted therapies in PIK3CA-mutated cancers [2].

The following diagram illustrates the signaling pathway targeted by **Izorlisib** and the consequent downstream effects on cellular processes.



[Click to download full resolution via product page](#)

## Biochemical Profiling and Selectivity of Izorlisib

**Izorlisib** demonstrates high selectivity for Class I PI3K isoforms, particularly PI3K $\alpha$ , with significantly less activity against Class II/III PI3Ks and mTOR [2]. The table below summarizes its half-maximal inhibitory concentration (IC<sub>50</sub>) values against key targets.

**Table 1: In vitro inhibitory profile (IC<sub>50</sub>) of Izorlisib [2]**

| Target                        | IC <sub>50</sub> Value | Notes                                                  |
|-------------------------------|------------------------|--------------------------------------------------------|
| PI3K $\alpha$ (wild-type)     | 14 nM                  | Primary target                                         |
| PI3K $\alpha$ (H1047R mutant) | 5.6 nM                 | Enhanced potency against common oncogenic mutant       |
| PI3K $\alpha$ (E545K mutant)  | 6.7 nM                 | Enhanced potency against common oncogenic mutant       |
| PI3K $\gamma$                 | 36 nM                  |                                                        |
| PI3K $\beta$                  | 120 nM                 |                                                        |
| PI3K $\delta$                 | 500 nM                 |                                                        |
| PI3K $\text{C2}\beta$         | 5.3 $\mu\text{M}$      | Class II PI3K; >100-fold selectivity vs. PI3K $\alpha$ |
| mTOR                          | 1.6 $\mu\text{M}$      | >100-fold selectivity vs. PI3K $\alpha$                |

## Cell-Based Assay Protocols

The following protocols are adapted from general methods for small-molecule inhibitor screening and specific experiments with PI3K pathway inhibitors, applied to the context of **Izorlisib** [2] [3].

## Protocol 1: Antiproliferative Assay in 2D Monolayer Culture

This standard protocol is used to assess the effect of **Izorlisib** on cancer cell proliferation.

- **1. Cell Line Selection and Culture:**

- Select relevant cancer cell lines, preferably those harboring PIK3CA mutations (e.g., BT-474 breast cancer cells) and wild-type controls [2].
- Maintain cells in recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO<sub>2</sub> [4] [3].

- **2. Compound Preparation:**

- Prepare a 10 mM stock solution of **Izorlisib** in DMSO. Aliquot and store at -20°C [3].
- On the day of treatment, prepare a serial dilution of **Izorlisib** in complete culture medium. The final DMSO concentration should not exceed 0.1% (v/v), with a vehicle control included [3]. A suggested testing range is 0.001 μM to 10 μM.

- **3. Cell Seeding and Treatment:**

- Harvest cells in the logarithmic growth phase and seed them in 96-well plates at a density of 2-5 x 10<sup>3</sup> cells/well in 100 μL of medium [3].
- Pre-incubate plates for 24 hours to allow cell attachment.
- Aspirate the medium and add 100 μL of fresh medium containing the pre-diluted **Izorlisib** or vehicle control. Include blank wells with medium only for background subtraction. Each condition should have at least 3-6 replicates.

- **4. Incubation and Viability Assessment:**

- Incubate plates for 72-96 hours.
- Measure cell viability using a colorimetric assay like MTT or Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions [3].
- Briefly, for MTT: add 10 μL of MTT reagent (5 mg/mL) per well and incubate for 2-4 hours. Carefully remove the medium, dissolve the formed formazan crystals in 100 μL DMSO, and measure the absorbance at 570 nm with a reference filter of 650 nm.

- **5. Data Analysis:**

- Calculate the percentage of cell viability relative to the vehicle control.

- Use non-linear regression analysis in software like GraphPad Prism to determine the half-maximal growth inhibitory concentration (GI<sub>50</sub>).

The workflow for this protocol is summarized in the following diagram.



[Click to download full resolution via product page](#)

## Protocol 2: Analysis of PI3K Pathway Inhibition by Western Blot

This protocol is used to confirm target engagement and downstream pathway modulation by **Izorlisib**.

- **1. Cell Treatment and Lysis:**

- Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
- Treat cells with **Izorlisib** at the desired concentration (e.g., near the GI<sub>50</sub> or a concentration that showed efficacy in prior assays, such as 1 μM) and for a relevant time point (e.g., 2, 4, 6, 24 hours) [2]. Include a vehicle control.
- After treatment, place the plates on ice, wash cells with cold PBS, and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

- **2. Protein Quantification and Electrophoresis:**

- Determine protein concentration using a BCA or Bradford assay.
- Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE.

- **3. Immunoblotting:**

- Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect signals using enhanced chemiluminescence (ECL) substrate and image the blot.

- **Key Antibodies for Analysis:**

- **Targets of Interest:** p-AKT (Ser473), total AKT, p-S6K (Thr389), p-S6 (Ser235/236), p-FOXO1 (Ser256), p-4E-BP1 (Thr37/46).
- **Loading Controls:** GAPDH, β-Actin, or total protein stains.

## Critical Considerations for Experimental Design

- **Use of 3D Culture Models:** For a more physiologically relevant model, consider implementing 3D cell culture assays, such as spheroids. These models can better recapitulate the tumor microenvironment, drug penetration barriers, and cellular responses seen in vivo [5] [6]. While more complex, they can provide superior predictive data for in vivo efficacy [6].

- **Managing Drug Resistance:** Cancer cells can develop resistance to PI3K inhibitors through various mechanisms, including feedback loops and loss of PTEN expression [1]. Including a PTEN status analysis in your study and considering combination therapies can be important follow-up experiments.
- **Handling and Solubility: Izorlisib** is for research use only. It is soluble in DMSO (e.g., 10 mM stock concentration). Ensure homogeneous stock solutions and avoid repeated freeze-thaw cycles [2].

## Conclusion

**Izorlisib** is a potent and selective tool compound for investigating PI3K $\alpha$ -driven biology and oncogenesis in a laboratory setting. The protocols outlined here provide a foundation for evaluating its biochemical potency, antiproliferative efficacy, and mechanistic activity on the PI3K/AKT/mTOR pathway in cancer models.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]
2. Izorlisib (CH5132799) | PI3K Inhibitor [medchemexpress.com]
3. Protocol to identify small-molecule inhibitors against ... [pmc.ncbi.nlm.nih.gov]
4. PI3K/mTOR Signaling Pathway Dual Inhibition for the ... [pmc.ncbi.nlm.nih.gov]
5. Advancing cancer research through 3D cell culture models [pubmed.ncbi.nlm.nih.gov]
6. 3D Cell-Based Assays for Drug Screens - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Introduction to Izorlisib (CH5132799)]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548364#izorlisib-cell-culture-assays>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)